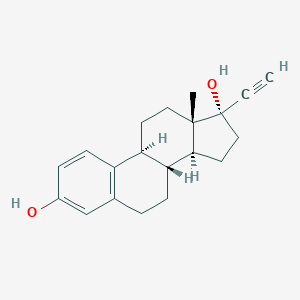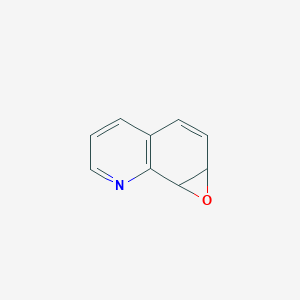
Quinoline-7,8-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been extensively studied for its biological and pharmacological properties. It is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Quinoline-7,8-oxide is not fully understood. However, it has been suggested that Quinoline-7,8-oxide exerts its biological and pharmacological effects by inducing oxidative stress and DNA damage. Quinoline-7,8-oxide has been shown to induce apoptosis in cancer cells and inhibit bacterial and fungal growth.
Effets Biochimiques Et Physiologiques
Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Quinoline-7,8-oxide has also been shown to inhibit bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Quinoline-7,8-oxide in lab experiments include its versatility, high purity, and well-established synthesis method. However, the limitations of using Quinoline-7,8-oxide in lab experiments include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of Quinoline-7,8-oxide in scientific research. One area of research is the development of novel drugs based on the structure of Quinoline-7,8-oxide. Another area of research is the use of Quinoline-7,8-oxide as a probe for the detection of DNA damage. Additionally, the potential use of Quinoline-7,8-oxide in the treatment of bacterial and fungal infections is an area of ongoing research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile compound that has been extensively studied for its biological and pharmacological properties. Its synthesis method is well-established, and it has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The future directions for the use of Quinoline-7,8-oxide in scientific research are promising, and it is likely that Quinoline-7,8-oxide will continue to be an important compound in scientific research.
Méthodes De Synthèse
The synthesis of Quinoline-7,8-oxide is achieved by the oxidation of quinoline using hydrogen peroxide or peracids. The reaction can be carried out under mild conditions and yields high purity Quinoline-7,8-oxide. The purity of Quinoline-7,8-oxide is essential for its use in biological and pharmacological studies.
Applications De Recherche Scientifique
Quinoline-7,8-oxide has been used extensively in scientific research for its biological and pharmacological properties. It has been shown to have anticancer, antibacterial, antifungal, and antiviral properties. Quinoline-7,8-oxide has also been used as a probe for the detection of DNA damage and has been used in the development of novel drugs.
Propriétés
Numéro CAS |
130536-39-9 |
|---|---|
Nom du produit |
Quinoline-7,8-oxide |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |
Clé InChI |
VHKOGTWROZZNFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
SMILES canonique |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Synonymes |
QUINOLINE7,8-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



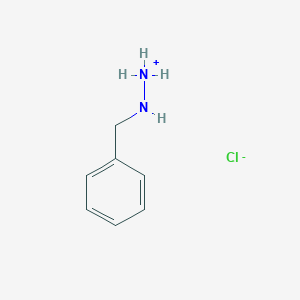
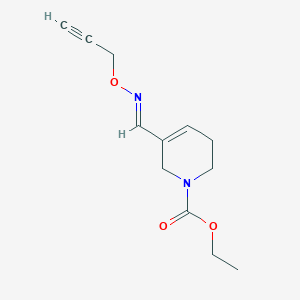
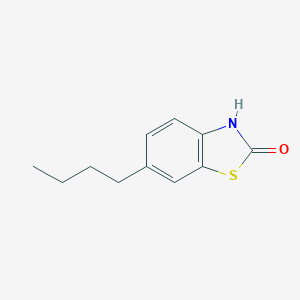
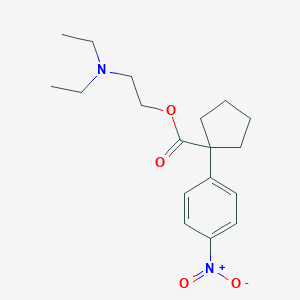
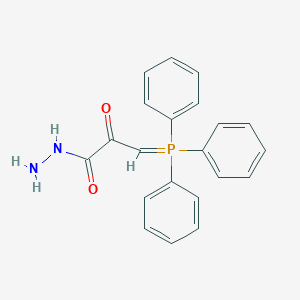
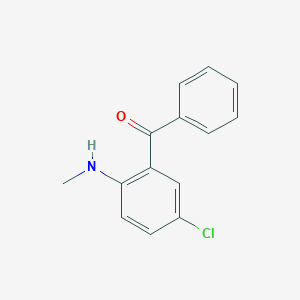
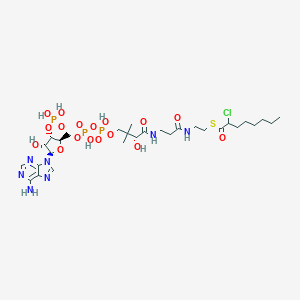
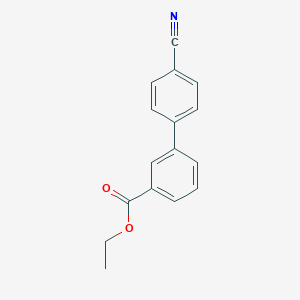
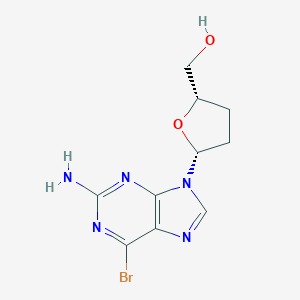
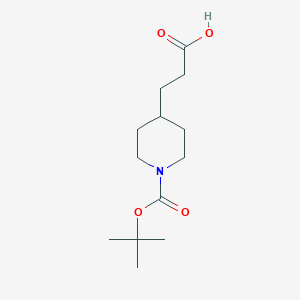
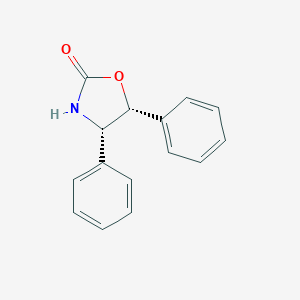
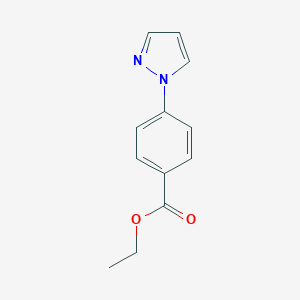
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
